N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline is an organic compound characterized by the presence of a dichlorophenyl group, a methyl group, and an ethynyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethynylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may interact with GABAergic receptors in the brain, leading to anticonvulsant effects. The ethynyl group can also participate in covalent bonding with target proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Similar in structure but contains a quinazolinyl group instead of an ethynyl group.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a thietan-3-yl group and is used for its antioxidant and anti-metastatic activities.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H11Cl2N |
---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline |
InChI |
InChI=1S/C15H11Cl2N/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9,18H,10H2 |
InChI Key |
BAPGUBGPILTTBG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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